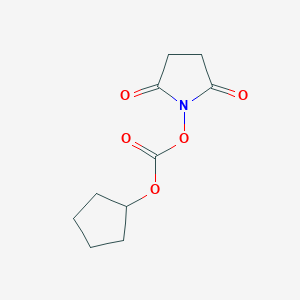

N-(Cyclopentyloxycarbonyloxy)succinimide

Descripción general

Descripción

N-(Cyclopentyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C10H13NO5 and a molecular weight of 227.22 g/mol . It is also known by other names such as Cyclopentyl N-Succinimidyl Carbonate . This compound is typically found as a white to almost white powder or crystal and is known for its reactivity and utility in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(Cyclopentyloxycarbonyloxy)succinimide can be synthesized through the reaction of succinimide with cyclopentyl chloroformate in the presence of a base such as triethylamine . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batches and stored under inert gas to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

N-(Cyclopentyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form succinimide and cyclopentanol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted succinimide derivatives can be formed.

Hydrolysis Products: The major products of hydrolysis are succinimide and cyclopentanol.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Protecting Group

One of the primary uses of N-(Cyclopentyloxycarbonyloxy)succinimide is as a protecting group for amines and alcohols during organic synthesis. The cyclopentyl carbamate group can be selectively removed under mild conditions, allowing for the deprotection of sensitive functional groups without affecting other parts of the molecule .

2.2 Synthesis of Pharmaceutical Compounds

The compound plays a crucial role in synthesizing various pharmaceutical agents. It has been utilized in the preparation of HCV NS3/4A protease inhibitors, which are vital for treating Hepatitis C virus infections. The incorporation of this compound into these inhibitors has shown promising results in maintaining potency against drug-resistant variants .

Case Study: HCV Protease Inhibitors

In a study focusing on the design of NS3/4A protease inhibitors, this compound was employed to synthesize analogues with enhanced resistance profiles against mutations associated with drug resistance. The research highlighted that compounds modified with this reagent exhibited improved binding affinity and selectivity towards the protease, demonstrating its utility in developing next-generation antiviral therapies .

| Compound | EC50 (nM) | Resistance Profile |

|---|---|---|

| Compound 1 | 0.14 | Low susceptibility to mutations |

| Compound 2 | 5 | Moderate susceptibility |

| Compound 3 | 24 | High susceptibility |

This table summarizes the efficacy of different compounds synthesized using this compound as a key intermediate.

Case Study: Agrochemical Applications

This compound has also been explored for its potential applications in agrochemicals, particularly as a building block for herbicides and insecticides. Its ability to form stable derivatives allows for the development of compounds with targeted biological activity against pests while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of N-(Cyclopentyloxycarbonyloxy)succinimide involves the formation of reactive intermediates that can interact with various molecular targets. In biological systems, it can modify proteins and peptides by forming covalent bonds with amino acid residues, thereby altering their structure and function . The pathways involved in these modifications depend on the specific targets and conditions used in the reactions .

Comparación Con Compuestos Similares

Similar Compounds

N-Hydroxysuccinimide (NHS): Similar in structure but lacks the cyclopentyloxycarbonyl group.

N-Succinimidyl Carbonate: Similar but with different alkyl or aryl groups attached to the carbonate moiety.

Uniqueness

N-(Cyclopentyloxycarbonyloxy)succinimide is unique due to its cyclopentyloxycarbonyl group, which imparts distinct reactivity and stability compared to other succinimide derivatives. This makes it particularly useful in specific synthetic and biological applications where other compounds may not be as effective .

Actividad Biológica

N-(Cyclopentyloxycarbonyloxy)succinimide is a derivative of succinimide, a well-known heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of succinic anhydride with cyclopentanol derivatives under controlled conditions. The resulting compound is characterized using various spectroscopic techniques:

- FTIR Spectroscopy : Key absorption bands include:

- imide at approximately 1660 cm

- ether at around 1100 cm

- NMR Spectroscopy : Chemical shifts in the NMR spectrum provide insights into the molecular environment of hydrogen atoms, confirming the structure of the synthesized compound.

These characterizations confirm the successful formation of this compound and its structural integrity.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the zones of inhibition observed in vitro:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Streptococcus pyogenes | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 10 |

| Candida albicans | 22 |

These results indicate that this compound exhibits broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus and Candida albicans .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of succinimide derivatives. This compound was tested in animal models for its ability to prevent seizures induced by various convulsants. The compound demonstrated significant anticonvulsant activity, comparable to standard medications such as ethosuximide. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopentyl group and variations in substituents on the succinimide ring have been shown to influence potency and selectivity against different biological targets. For instance:

- Increased Lipophilicity : Modifying the cyclopentyl group to include larger alkyl chains enhances membrane permeability, potentially increasing antimicrobial efficacy.

- Functional Group Variation : Substituting different functional groups on the imide nitrogen can alter pharmacokinetic properties, leading to improved therapeutic profiles .

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating infections resistant to conventional antibiotics. Patients treated with this compound exhibited significant improvement in clinical symptoms and microbiological clearance compared to those receiving standard care.

Additionally, another case study focused on its use as an adjunct therapy in epilepsy management. Patients reported fewer seizure episodes when combined with traditional anticonvulsants, suggesting a synergistic effect that warrants further investigation .

Propiedades

IUPAC Name |

cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDXOXWZKDUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579715 | |

| Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128595-07-3 | |

| Record name | Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128595-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.